Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate
Description
Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate (CAS No. 29135-85-1) is a phosphonate ester derivative containing a 1,3,5-triazine core substituted with two amino groups and an ethylphosphonate moiety. Its molecular formula is C₉H₁₈N₅O₃P, with a molecular weight of 275.24 g/mol . The compound is a liquid or powder with a density of 1.314 g/cm³, a high boiling point (530.3°C), and moderate water solubility . Industrially, it serves as a key intermediate for synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .
The synthesis of this compound involves cyclization reactions, as reported in literature, contrasting with alternative methods for related phosphonates that use lithiation followed by diethyl chlorophosphate reactions, which yield <30% .
Properties
CAS No. |
29135-85-1 |
|---|---|
Molecular Formula |
C9H18N5O3P |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
6-(2-diethoxyphosphorylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H18N5O3P/c1-3-16-18(15,17-4-2)6-5-7-12-8(10)14-9(11)13-7/h3-6H2,1-2H3,(H4,10,11,12,13,14) |
InChI Key |
XNCQJPXXTGPKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1=NC(=NC(=N1)N)N)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution or condensation of a suitably functionalized 1,3,5-triazine derivative with a phosphonate-containing alkylating agent. The key steps include:
- Preparation of the triazine precursor: The 4,6-diamino-1,3,5-triazine core is synthesized or obtained with reactive sites for alkylation.
- Introduction of the ethyl phosphonate side chain: This is achieved by reacting the triazine derivative with a dialkyl phosphonate precursor bearing a leaving group, often a halide or tosylate, on the ethyl chain.
Specific Synthetic Routes
Based on analogies to acyclic nucleoside phosphonates and phosphonate chemistry:
Alkylation with dialkyl 2-(halogenethyl)phosphonates: Dialkyl (usually diethyl) 2-(chloroethyl)phosphonate or 2-(bromoethyl)phosphonate can be synthesized by treating trialkyl phosphites with 2-(halogenethyl)alkyl halides. This phosphonate alkylating agent then undergoes nucleophilic substitution with the amino-substituted triazine at the 2-position to form the desired phosphonate ester.
Base-catalyzed condensation: The triazine amine nucleophile reacts with the phosphonate alkylating agent under basic conditions to yield the phosphonate-substituted triazine derivative. The reaction conditions are optimized to favor substitution at the ethyl chain while preserving the amino groups on the triazine ring.
Purification and characterization: The resulting product is purified by chromatographic methods such as HPLC and characterized by spectroscopic techniques (NMR, MS) to confirm structure and purity.
Comparative Data Table of Related Compounds and Their Preparation
Summary Table of Physical and Chemical Properties Relevant to Preparation
Final Remarks
The preparation of this compound is best approached through nucleophilic substitution reactions involving dialkyl phosphonate esters bearing suitable leaving groups and the 4,6-diamino-1,3,5-triazine core. This methodology is consistent with the synthesis of acyclic nucleoside phosphonates and other biologically active phosphonates. The lack of direct, detailed synthetic protocols in public databases suggests that researchers rely on adapting known phosphonate synthetic strategies to this compound. Future work could focus on optimizing reaction conditions, yields, and exploring prodrug derivatization for enhanced bioavailability, as seen in related phosphonate medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Agricultural Applications
Fertilizers and Plant Growth Regulators
One of the primary applications of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is as a component in fertilizers. Its triazine structure allows it to act as a nitrogen source for plants. Research indicates that compounds with similar structures can enhance plant growth by improving nitrogen uptake and utilization efficiency .
Pesticides
The compound's potential as a pesticide has also been studied. Its ability to inhibit certain enzymes in pests can lead to effective pest management strategies. For instance, studies have shown that triazine derivatives can exhibit herbicidal properties by disrupting photosynthesis in target plants .
Pharmaceutical Applications
Anticancer Agents
This compound has been investigated for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. Its effectiveness against certain bacterial strains makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can improve flame retardancy and thermal stability .
Coatings and Surface Modifications
The compound's ability to form stable films makes it suitable for use in coatings that require resistance to heat and chemicals. Such coatings are valuable in industrial applications where durability is essential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Triazine Derivatives with Phosphonate Groups
- Diethyl (2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl)phosphonate: Structure: 4,6-Diamino-1,3,5-triazine linked to diethyl phosphonate via an ethyl spacer. Applications: Pesticides, surfactants, antifungals . Synthesis Yield: Not explicitly reported, but cyclization methods are noted as more efficient than lithiation routes .
Phosphonate Derivatives of Uracil/Adenine :
- Diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxoquinazolin-yl)-tetrahydrofuran-2-yl)ethyl)phosphonate (10g): Structure: Phosphonate linked to a quinazolinone-modified sugar moiety. Applications: Antiviral or anticancer research (inferred from structural analogs). Synthesis Yield: 43.1% via nucleophilic substitution .
Triazine Derivatives with Non-Phosphonate Groups
- Bis(morpholino-1,3,5-triazine) Derivatives: Structure: Morpholino groups replace amino groups on the triazine ring. Applications: Kinase inhibitors (e.g., anticancer agents). Synthesis Yield: ~50% via HBTU-mediated coupling .
Sulfonyl-Triazine Herbicides (e.g., Metsulfuron Methyl) :
- EADP (Flame Retardant): Structure: Spirocyclic phosphonate with diamino-triazine groups. Applications: Flame retardant in epoxy resins .
Physicochemical Properties Comparison
Application-Specific Comparisons
- Pesticides: The target compound’s diamino-triazine-phosphonate structure enhances binding to enzymatic targets (e.g., acetylcholinesterase in pests), unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl), which inhibit plant-specific enzymes .
- Flame Retardants : EADP’s spirocyclic structure provides thermal stability superior to the target compound, making it preferable in polymer applications .
- Medicinal Chemistry: Bis(morpholino-triazine) derivatives exhibit higher solubility and kinase affinity due to morpholino groups, unlike the phosphonate-based compound .
Q & A
What are the primary synthetic routes for Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate?
Methodological Answer:
The compound can be synthesized via:
Cyclization Reactions : Formation of the triazine core followed by phosphonate group introduction. For example, lithiation of nucleobase analogs (e.g., adenine or uracil derivatives) and reaction with diethyl chlorophosphate yields ~30% phosphonate derivatives .
Microwave-Assisted Synthesis : Enhances reaction efficiency for polysubstituted triazinylphosphonates compared to conventional heating, reducing reaction time and improving regioselectivity .
Phosphonochloridate Intermediate : Chlorination of diethyl phosphonate using phosphorus oxychloride (POCl₃) generates reactive intermediates for coupling with amine-functionalized triazines .
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/³¹P NMR identifies phosphonate group integration (δ ~20–30 ppm for ³¹P) and triazine ring protons .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₄N₆O₂P) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in triazine-phosphonate hybrids (e.g., bond angles and dihedral angles) .
How can reaction yields be optimized in the synthesis of triazinylphosphonates?
Advanced Research Focus:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of triazine intermediates .
- Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .
- Microwave Parameters : Adjusting power (100–300 W) and irradiation time (10–30 min) minimizes side reactions .
What strategies address contradictory data in the compound’s biological activity studies?
Advanced Research Focus:
- Impurity Profiling : Quantify residual solvents or unreacted chlorophosphate using HPLC-MS to rule out false-positive bioactivity .
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
- Structural Analog Comparison : Benchmark against arsenic-triazine hybrids (e.g., 2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4-methanol) to isolate phosphonate-specific effects .
What are the key safety considerations when handling this compound?
Basic Guidelines:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of phosphonate vapors .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
How does the electronic structure of the triazine ring influence the compound’s reactivity?
Advanced Research Focus:
- DFT Calculations : The electron-deficient triazine core stabilizes negative charge at the phosphonate group, enhancing nucleophilicity in coupling reactions .
- Comparative Analysis : Substituent effects (e.g., amino vs. methoxy groups) modulate HOMO-LUMO gaps, as seen in 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ) analogs .
What are typical applications of triazinylphosphonates in materials science?
Basic Applications:
- Flame Retardants : Triazinylphosphonates act as char-forming agents in epoxy resins by releasing phosphoric acid under heat .
- Coordination Polymers : Phosphonate groups chelate metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage .
What in silico methods predict the compound’s interaction with biological targets?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
